molecular formula C14H18N2 B5697357 1-allyl-2-isobutyl-1H-benzimidazole

1-allyl-2-isobutyl-1H-benzimidazole

Cat. No. B5697357
M. Wt: 214.31 g/mol
InChI Key: ZBGSTKSESNBZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-2-isobutyl-1H-benzimidazole, also known as ABZI, is a benzimidazole derivative that has gained attention in the scientific community due to its potential applications in research. ABZI has been found to exhibit antiviral and immunomodulatory properties, making it a promising candidate for further investigation.

Scientific Research Applications

1-allyl-2-isobutyl-1H-benzimidazole has been found to exhibit antiviral activity against a range of viruses such as influenza A virus, Zika virus, and human rhinovirus. It has also been shown to have immunomodulatory effects by stimulating the production of cytokines and chemokines that play a role in the immune response. Furthermore, 1-allyl-2-isobutyl-1H-benzimidazole has been found to induce the activation of the STING pathway, which is involved in the recognition of viral nucleic acids. These properties make 1-allyl-2-isobutyl-1H-benzimidazole a promising candidate for further investigation in the field of antiviral and immunomodulatory research.

Mechanism of Action

The mechanism of action of 1-allyl-2-isobutyl-1H-benzimidazole involves the activation of the STING pathway, which leads to the production of type I interferons and other cytokines. This activation occurs through the binding of 1-allyl-2-isobutyl-1H-benzimidazole to a specific site on the STING protein. The production of type I interferons and cytokines leads to the induction of an antiviral state in cells, which helps to combat viral infections.
Biochemical and Physiological Effects
1-allyl-2-isobutyl-1H-benzimidazole has been found to induce the production of type I interferons and cytokines, which play a role in the immune response. The activation of the STING pathway by 1-allyl-2-isobutyl-1H-benzimidazole leads to the induction of an antiviral state in cells, which helps to combat viral infections. Furthermore, 1-allyl-2-isobutyl-1H-benzimidazole has been found to have immunomodulatory effects by stimulating the production of cytokines and chemokines that play a role in the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using 1-allyl-2-isobutyl-1H-benzimidazole in lab experiments is its ability to induce the activation of the STING pathway, which is involved in the recognition of viral nucleic acids. This makes 1-allyl-2-isobutyl-1H-benzimidazole a promising candidate for further investigation in the field of antiviral and immunomodulatory research. However, one limitation of using 1-allyl-2-isobutyl-1H-benzimidazole is its potential cytotoxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 1-allyl-2-isobutyl-1H-benzimidazole. One area of research could focus on the development of 1-allyl-2-isobutyl-1H-benzimidazole derivatives with improved antiviral and immunomodulatory properties. Another area of research could focus on the use of 1-allyl-2-isobutyl-1H-benzimidazole in combination with other antiviral agents to enhance their effectiveness. Additionally, further investigation is needed to determine the potential toxicity of 1-allyl-2-isobutyl-1H-benzimidazole and its derivatives. Overall, 1-allyl-2-isobutyl-1H-benzimidazole shows great potential for further investigation in the field of antiviral and immunomodulatory research.

Synthesis Methods

The synthesis of 1-allyl-2-isobutyl-1H-benzimidazole involves the reaction of 2-isobutyl-1H-benzimidazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The product is obtained by purification through column chromatography or recrystallization.

properties

IUPAC Name

2-(2-methylpropyl)-1-prop-2-enylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-4-9-16-13-8-6-5-7-12(13)15-14(16)10-11(2)3/h4-8,11H,1,9-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGSTKSESNBZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2N1CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylpropyl)-1-(prop-2-en-1-yl)-1H-benzimidazole

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